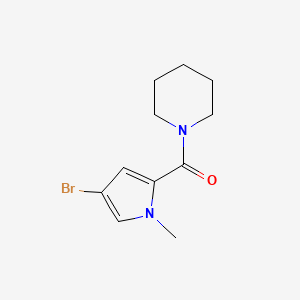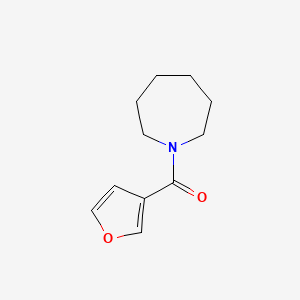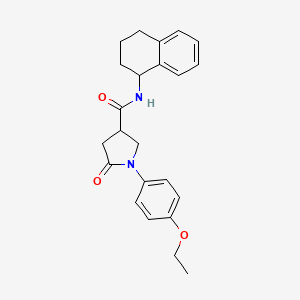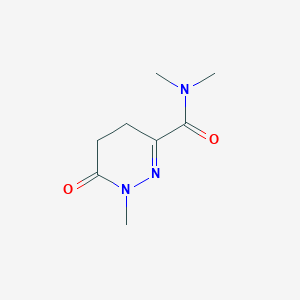
(6-Methoxypyridin-3-yl)-pyrrolidin-1-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Methoxypyridin-3-yl)-pyrrolidin-1-ylmethanone, also known as MPMP, is a chemical compound that has been widely used in scientific research. MPMP is a pyrrolidine derivative that has been shown to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of (6-Methoxypyridin-3-yl)-pyrrolidin-1-ylmethanone is not fully understood. However, it is believed to act as a modulator of the cholinergic and dopaminergic systems. It has been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. (6-Methoxypyridin-3-yl)-pyrrolidin-1-ylmethanone has also been shown to affect the release of dopamine, which may contribute to its effects on the central nervous system.
Biochemical and Physiological Effects:
(6-Methoxypyridin-3-yl)-pyrrolidin-1-ylmethanone has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which may lead to an improvement in cognitive function. (6-Methoxypyridin-3-yl)-pyrrolidin-1-ylmethanone has also been shown to affect the release of dopamine, which may contribute to its effects on the central nervous system. In addition, (6-Methoxypyridin-3-yl)-pyrrolidin-1-ylmethanone has been shown to have an effect on the cardiovascular system, including a decrease in blood pressure and heart rate.
Vorteile Und Einschränkungen Für Laborexperimente
(6-Methoxypyridin-3-yl)-pyrrolidin-1-ylmethanone has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. (6-Methoxypyridin-3-yl)-pyrrolidin-1-ylmethanone has also been shown to have a high affinity for acetylcholinesterase, which makes it a useful tool for studying the cholinergic system. However, there are also limitations to using (6-Methoxypyridin-3-yl)-pyrrolidin-1-ylmethanone in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects on other systems in the body.
Zukünftige Richtungen
There are several future directions for research on (6-Methoxypyridin-3-yl)-pyrrolidin-1-ylmethanone. One area of research is to further elucidate its mechanism of action and its effects on the cholinergic and dopaminergic systems. Another area of research is to investigate its potential therapeutic applications, particularly in the treatment of cognitive disorders and cardiovascular disease. In addition, further studies are needed to determine the safety and efficacy of (6-Methoxypyridin-3-yl)-pyrrolidin-1-ylmethanone in animal models and humans.
Synthesemethoden
The synthesis of (6-Methoxypyridin-3-yl)-pyrrolidin-1-ylmethanone involves the reaction of 6-methoxypyridin-3-amine with pyrrolidine-1-carboxylic acid, followed by the addition of acetic anhydride and triethylamine. The resulting product is then purified by column chromatography to obtain (6-Methoxypyridin-3-yl)-pyrrolidin-1-ylmethanone in a pure form.
Wissenschaftliche Forschungsanwendungen
(6-Methoxypyridin-3-yl)-pyrrolidin-1-ylmethanone has been used in various scientific research studies, including studies related to the central nervous system, cardiovascular system, and cancer. It has been shown to have an inhibitory effect on the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. (6-Methoxypyridin-3-yl)-pyrrolidin-1-ylmethanone has also been shown to have an effect on the release of dopamine, a neurotransmitter that is involved in the regulation of movement and emotion.
Eigenschaften
IUPAC Name |
(6-methoxypyridin-3-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-10-5-4-9(8-12-10)11(14)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYSIIGRZNAVRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-chloro-4-methylphenyl)-2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7504688.png)

![3-benzyl-4-(4-chlorophenyl)-5-{[2-(4-methylphenoxy)ethyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B7504697.png)



![2-(2-oxo-2-piperidin-1-ylethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-one](/img/structure/B7504726.png)
![3-[(2,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7504730.png)
![[1-[benzyl(methyl)amino]-1-oxopropan-2-yl] 3-oxo-4H-1,4-benzothiazine-6-carboxylate](/img/structure/B7504731.png)
![3-[(4-Methoxyphenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7504745.png)
![N-[1-[1-(4-fluorophenyl)ethylamino]-3-methyl-1-oxobutan-2-yl]-4-methoxybenzamide](/img/structure/B7504749.png)